molecular formula C10H4F5N3OS B4878972 2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B4878972
M. Wt: 309.22 g/mol
InChI Key: FXHQYTMYNYBDPH-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that the compound may act as a DNA intercalator, thereby interfering with DNA replication and transcription.
Biochemical and Physiological Effects:
2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition, it has been reported to have low toxicity in animal models, indicating its potential as a safe and effective anticancer agent. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer agents. Another advantage is its low toxicity, which makes it a safer alternative to other anticancer drugs. However, a limitation of using this compound in lab experiments is its high cost, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of 2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One direction is to further investigate its anticancer activity and mechanism of action. Another direction is to explore its potential applications in other fields such as material science and agriculture. Additionally, the synthesis of novel derivatives of this compound with enhanced properties should be explored. Finally, the development of more efficient and cost-effective synthesis methods for this compound should be pursued.
Conclusion:
In conclusion, 2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in various fields. Its potent anticancer activity, low toxicity, and unique chemical properties make it a promising candidate for the development of novel anticancer agents and other applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in other fields.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, it has been investigated for its potential as a pesticide and herbicide.

properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F5N3OS/c1-2-17-18-10(20-2)16-9(19)3-4(11)6(13)8(15)7(14)5(3)12/h1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHQYTMYNYBDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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